molecular formula C8H9FN2 B1637856 2-(2-Fluorophenyl)ethanimidamide

2-(2-Fluorophenyl)ethanimidamide

Cat. No.: B1637856
M. Wt: 152.17 g/mol
InChI Key: ANZYSVVUFUNMDA-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)ethanimidamide is an amidine derivative characterized by a fluorinated aromatic ring attached to an ethanimidamide backbone. Its hydrochloride salt form (CAS: 860815-04-9) is commonly utilized in pharmaceutical research, particularly as an intermediate in synthesizing bioactive molecules . The fluorine substituent at the ortho position of the phenyl ring enhances electronegativity and may influence binding interactions in biological systems. While direct pharmacological data for this compound is sparse in the provided evidence, its structural analogs have demonstrated significant biological activities, such as antiplasmodial properties .

Properties

IUPAC Name

2-(2-fluorophenyl)ethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H3,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZYSVVUFUNMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=N)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physico-Chemical Comparisons

The table below summarizes key structural features and properties of 2-(2-Fluorophenyl)ethanimidamide and three analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents/Features
This compound hydrochloride 860815-04-9 C8H9ClFN3 201.63 Ortho-fluorophenyl, amidine hydrochloride
N′-Hydroxy-2-(4-nitrophenyl)ethanimidamide - C8H8N4O3 224.17 Para-nitrophenyl, hydroxylamine substituents
2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide HCl 1803596-01-1 C10H14ClN3 211.69 Indolyl ring, bicyclic structure
2-(4-Methyl-1,4-diazepan-1-yl)ethanimidamide - C8H18N4 170.25 Diazepane ring, methyl substitution

Key Observations :

  • Electron-Withdrawing Groups: The fluorophenyl and nitrophenyl derivatives (first and second compounds) exhibit strong electron-withdrawing effects, which may enhance stability and reactivity in nucleophilic environments.
  • Aromatic vs. Heterocyclic Systems: The indolyl analog (third compound) introduces a bicyclic aromatic system, which could improve π-π stacking interactions in biological targets compared to the monocyclic fluorophenyl group .
  • Flexibility and Basicity : The diazepane-containing compound (fourth entry) features a seven-membered ring with a methyl group, offering greater conformational flexibility and altered basicity compared to rigid aromatic systems .

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